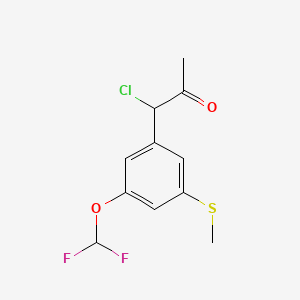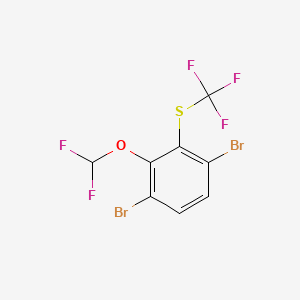
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a hydroxycyclohexyl group and a methoxyphenyl group attached to a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a hydroxyl group in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an electrophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with the pyrimidinone core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a dihydropyrimidine derivative
Substitution: Formation of various substituted pyrimidinone derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl and methoxyphenyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrimidinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(2-Hydroxycyclohexyl)-6-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(2-Hydroxycyclohexyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Has a methoxy group at a different position on the phenyl ring, potentially altering its properties.
3-(2-Hydroxycyclohexyl)-6-(2-chlorophenyl)pyrimidin-4(3H)-one: Contains a chloro group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
2007909-07-9 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC 名称 |
3-(2-hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-16-9-5-2-6-12(16)13-10-17(21)19(11-18-13)14-7-3-4-8-15(14)20/h2,5-6,9-11,14-15,20H,3-4,7-8H2,1H3 |
InChI 键 |
GKKQITGMTCVWCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC(=O)N(C=N2)C3CCCCC3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


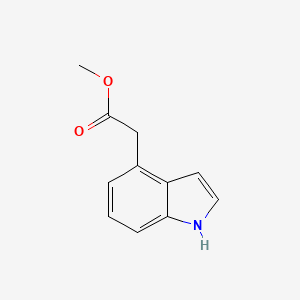
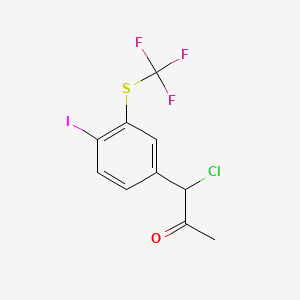


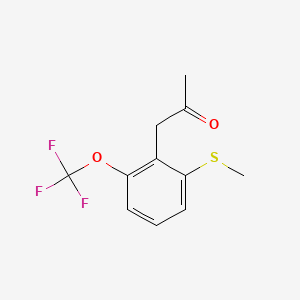
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)
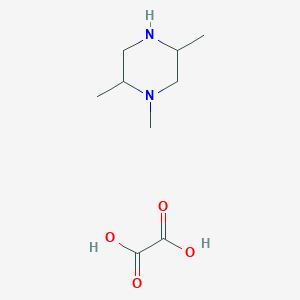
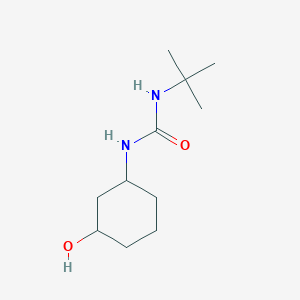


![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)
